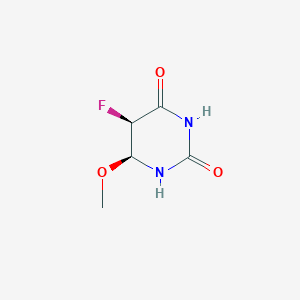
(5R,6S)-5-Fluoro-6-methoxy-1,3-diazinane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R,6S)-5-Fluoro-6-methoxy-1,3-diazinane-2,4-dione, also known as 5-fluoromevalonolactone, is a synthetic compound that has been studied for its potential use in the treatment of various diseases. This compound belongs to the class of lactones and is structurally similar to mevalonic acid, which is an important intermediate in the biosynthesis of cholesterol and other isoprenoids. In
Wirkmechanismus
The mechanism of action of (5R,6S)-5-Fluoro-6-methoxy-1,3-diazinane-2,4-dione involves the inhibition of HMG-CoA reductase, which is an enzyme involved in the biosynthesis of cholesterol. This inhibition leads to a decrease in the production of cholesterol and other isoprenoids. Additionally, (5R,6S)-5-Fluoro-6-methoxy-1,3-diazinane-2,4-dione has been shown to have anti-inflammatory and immunomodulatory effects.
Biochemische Und Physiologische Effekte
(5R,6S)-5-Fluoro-6-methoxy-1,3-diazinane-2,4-dione has been shown to have biochemical and physiological effects on various systems in the body. It has been shown to decrease the production of cholesterol and other isoprenoids, which can lead to a decrease in the risk of cardiovascular disease. Additionally, (5R,6S)-5-Fluoro-6-methoxy-1,3-diazinane-2,4-dione has been shown to have anti-inflammatory and immunomodulatory effects, which can be beneficial in the treatment of various inflammatory and autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (5R,6S)-5-Fluoro-6-methoxy-1,3-diazinane-2,4-dione in lab experiments is its specificity for HMG-CoA reductase. This specificity allows for the selective inhibition of this enzyme, which can be useful in studying the role of cholesterol biosynthesis in various diseases. Additionally, (5R,6S)-5-Fluoro-6-methoxy-1,3-diazinane-2,4-dione has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. One limitation of using (5R,6S)-5-Fluoro-6-methoxy-1,3-diazinane-2,4-dione in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (5R,6S)-5-Fluoro-6-methoxy-1,3-diazinane-2,4-dione. One direction is the investigation of its potential use in the treatment of various diseases, such as cardiovascular disease, inflammatory diseases, and autoimmune diseases. Another direction is the development of more efficient synthesis methods for (5R,6S)-5-Fluoro-6-methoxy-1,3-diazinane-2,4-dione, which can lead to increased availability and lower costs. Additionally, the study of the structure-activity relationship of (5R,6S)-5-Fluoro-6-methoxy-1,3-diazinane-2,4-dione can lead to the development of more potent and selective inhibitors of HMG-CoA reductase.
Synthesemethoden
The synthesis of (5R,6S)-5-Fluoro-6-methoxy-1,3-diazinane-2,4-dione involves the reaction of 6-methoxy-1,3-diazinane-2,4-dione with fluorine gas in the presence of a catalyst. This reaction results in the substitution of a hydrogen atom with a fluorine atom at the 5-position of the diazinane ring. The stereochemistry of the resulting compound is determined by the chirality of the starting material.
Wissenschaftliche Forschungsanwendungen
(5R,6S)-5-Fluoro-6-methoxy-1,3-diazinane-2,4-dione has been studied for its potential use as a therapeutic agent in various diseases. It has been shown to inhibit the activity of HMG-CoA reductase, which is an enzyme involved in the biosynthesis of cholesterol. This inhibition leads to a decrease in the production of cholesterol and other isoprenoids. Additionally, (5R,6S)-5-Fluoro-6-methoxy-1,3-diazinane-2,4-dione has been shown to have anti-inflammatory and immunomodulatory effects.
Eigenschaften
CAS-Nummer |
154121-06-9 |
|---|---|
Produktname |
(5R,6S)-5-Fluoro-6-methoxy-1,3-diazinane-2,4-dione |
Molekularformel |
C5H7FN2O3 |
Molekulargewicht |
162.12 g/mol |
IUPAC-Name |
(5R,6S)-5-fluoro-6-methoxy-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H7FN2O3/c1-11-4-2(6)3(9)7-5(10)8-4/h2,4H,1H3,(H2,7,8,9,10)/t2-,4-/m0/s1 |
InChI-Schlüssel |
KLZMCSZRWICXBK-OKKQSCSOSA-N |
Isomerische SMILES |
CO[C@H]1[C@H](C(=O)NC(=O)N1)F |
SMILES |
COC1C(C(=O)NC(=O)N1)F |
Kanonische SMILES |
COC1C(C(=O)NC(=O)N1)F |
Synonyme |
2,4(1H,3H)-Pyrimidinedione,5-fluorodihydro-6-methoxy-,cis-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



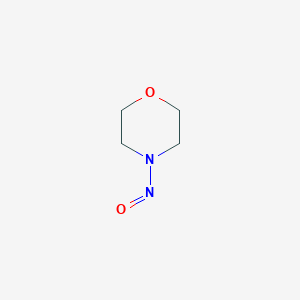
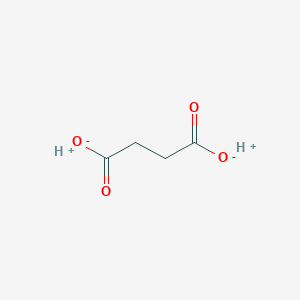
![6'-Cyano-2',3'-dihydro-5'-oxo-spiro[1,3-dioxolane-2,1'(5'H)-indolizine]-7'-acetic Acid Ethyl Ester](/img/structure/B121252.png)
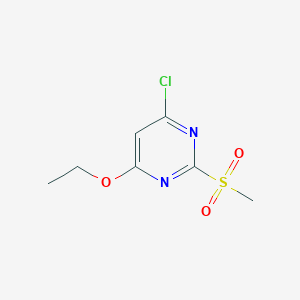
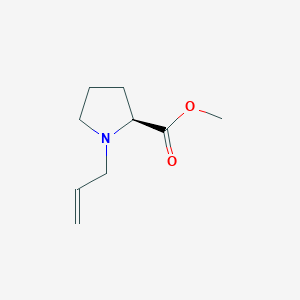
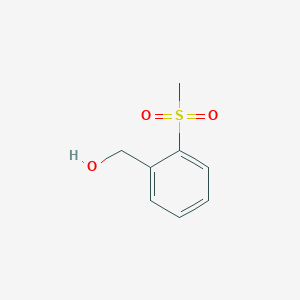
![2',3'-Dihydro-7'-methyl-5'-oxo-spiro[1,3-dioxolane-2,1'(5'H)-indolizine]-6'-carbonitrile](/img/structure/B121266.png)

![[(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate](/img/structure/B121270.png)
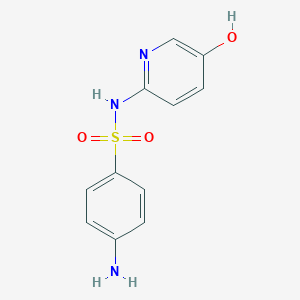
![9,10-Dihydrobenzo[a]pyrene](/img/structure/B121272.png)
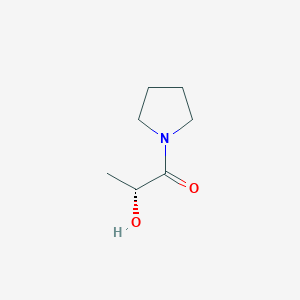
![2-[2,5-Bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-6-(chloromethyl)oxane-3,4,5-triol](/img/structure/B121276.png)
![7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol](/img/structure/B121283.png)